molecular formula C17H20FN3O4 B11141023 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B11141023
M. Wt: 349.4 g/mol
InChI Key: JIHZHNLZPHXRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted at position 3 with a 4-fluoro-2-methoxyphenyl group and at position 1 with an acetamide moiety linked to a 3-methoxypropyl chain. Its molecular formula is C₁₉H₂₁FN₃O₄ (calculated molecular weight: 386.39 g/mol).

Properties

Molecular Formula

C17H20FN3O4

Molecular Weight

349.4 g/mol

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C17H20FN3O4/c1-24-9-3-8-19-16(22)11-21-17(23)7-6-14(20-21)13-5-4-12(18)10-15(13)25-2/h4-7,10H,3,8-9,11H2,1-2H3,(H,19,22)

InChI Key

JIHZHNLZPHXRKR-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of a hydrazine derivative with a diketone or ketoester to form the pyridazinone ring.

    Substitution Reactions: Introduction of the fluoro and methoxy groups onto the aromatic ring through electrophilic aromatic substitution reactions.

    Acylation: The final step involves the acylation of the pyridazinone core with 3-methoxypropylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural differentiators include:

  • Pyridazinone Core: Shared with analogs in and , which utilize this heterocycle for hydrogen bonding and π-stacking interactions.
  • 3-Methoxypropyl Acetamide Side Chain : Contrasts with bulkier substituents like tetrahydrofuran-3-yl-oxy or piperidin-4-ylidene groups in , which may influence steric hindrance and target selectivity .

Molecular Weight and Physicochemical Properties

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₂₁FN₃O₄ 386.39 4-Fluoro-2-methoxyphenyl, 3-methoxypropyl
Y041-4990 () C₂₁H₂₈FN₃O₃ 389.47 6-Methylheptan-2-yl
Y041-4994 () C₂₃H₂₄FN₃O₃ 409.46 4-Phenylbutan-2-yl
Compound 6e () C₂₈H₃₁N₅O₃ 485.58 4-Benzylpiperidinyl, antipyrine moiety
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-... () C₂₀H₂₄Cl₂N₃O₄S 473.39 4,5-Dichloropyridazinone, azepane-sulfonyl

The target compound exhibits a lower molecular weight compared to most analogs, suggesting improved solubility and bioavailability. However, the absence of halogenation (e.g., chlorine in ) may reduce electrophilic reactivity, impacting covalent binding to targets like PRMT5 .

Pharmacological Potential and Research Findings

  • PRMT5 Inhibition: Analogous compounds in (e.g., 4,5-dichloropyridazinone derivatives) demonstrate potent PRMT5 inhibition (IC₅₀ < 100 nM), attributed to chloro-substituents enhancing electron-withdrawing effects . The target compound’s 4-fluoro group may offer similar but weaker electron withdrawal, necessitating further IC₅₀ studies.
  • Antipyrine Hybrids (): Compounds like 6e and 6f show anti-inflammatory activity via COX-2 inhibition.
  • Kinase Selectivity: Analogs in with tetrahydrofuran-oxyquinoline scaffolds exhibit kinase inhibition (e.g., MET, VEGFR2). The target compound’s simpler structure may lack broad-spectrum kinase activity but could improve specificity for a narrower target range .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.